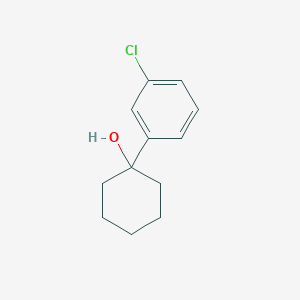

1-(3-Chlorophenyl)cyclohexanol

Description

Structure

3D Structure

Properties

CAS No. |

19920-86-6 |

|---|---|

Molecular Formula |

C12H15ClO |

Molecular Weight |

210.70 g/mol |

IUPAC Name |

1-(3-chlorophenyl)cyclohexan-1-ol |

InChI |

InChI=1S/C12H15ClO/c13-11-6-4-5-10(9-11)12(14)7-2-1-3-8-12/h4-6,9,14H,1-3,7-8H2 |

InChI Key |

OCNPUIOGUDYWLZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(C2=CC(=CC=C2)Cl)O |

Origin of Product |

United States |

Foundational & Exploratory

1-(3-Chlorophenyl)cyclohexanol vs 1-(4-chlorophenyl)cyclohexanol isomer differences

This guide provides an in-depth technical analysis of the structural, synthetic, and pharmacological differences between 1-(3-chlorophenyl)cyclohexanol (the meta isomer) and 1-(4-chlorophenyl)cyclohexanol (the para isomer).

Designed for research scientists, this document focuses on the critical distinctions necessary for impurity profiling, structure-activity relationship (SAR) studies, and synthetic process control.

Executive Summary & Strategic Importance

In the context of opioid analgesic development—specifically the synthesis of Tramadol and its analogs—the This compound isomer is a critical scaffold. It serves as a direct structural bioisostere to the Tramadol precursor (1-(3-methoxyphenyl)cyclohexanol).

Conversely, the 1-(4-chlorophenyl)cyclohexanol isomer typically arises as a regioisomeric impurity or is synthesized deliberately to probe the steric constraints of the

Core Comparison Matrix

| Feature | This compound (meta) | 1-(4-Chlorophenyl)cyclohexanol (para) |

| Role | Tramadol/PCP Analog Precursor | Impurity / SAR Probe |

| Symmetry | ||

| Electronic Effect | Inductive withdrawal (-I), minimal resonance | Inductive (-I) + Resonance (+R) opposition |

| NMR Signature | Complex aromatic multiplet (4 distinct signals) | Symmetric AA'BB' system (2 distinct doublets) |

| Physical State | Low-melting solid or viscous oil | Higher-melting crystalline solid (lattice stability) |

Synthetic Pathways & Reaction Dynamics

Both isomers are synthesized via a Grignard addition of the corresponding chlorophenylmagnesium bromide to cyclohexanone. However, the position of the chlorine atom influences the kinetics and side-reaction profile.

Reaction Mechanism (Grignard Addition)

The synthesis relies on the nucleophilic attack of the aryl Grignard reagent on the carbonyl carbon of cyclohexanone.

Figure 1: General synthetic pathway for 1-arylcyclohexanols.

Kinetic Differences

-

3-Chloro (meta): The chlorine atom is in a non-conjugated position relative to the magnesium. The formation of the Grignard reagent is generally straightforward. The electron-withdrawing inductive effect (-I) slightly deactivates the ring but does not significantly hinder the nucleophilicity of the carbon-magnesium bond.

-

4-Chloro (para): The chlorine atom can donate electron density via resonance (+R) into the ring, partially counteracting the inductive withdrawal. However, in the formation of the Grignard, the para isomer is prone to Wurtz-type coupling (formation of 4,4'-dichlorobiphenyl) as a side reaction if the concentration of alkyl halide is too high during initiation.

Analytical Differentiation (Self-Validating Protocols)

This is the most critical section for the bench scientist. You cannot rely solely on MS (mass spectrometry) as the fragmentation patterns are nearly identical (

NMR Spectroscopy ( H, 400 MHz, CDCl )

The Para Isomer (1-(4-chlorophenyl)cyclohexanol)

-

Symmetry: The molecule has a plane of symmetry passing through the C1 and C4 carbons of the phenyl ring.

-

Aromatic Region (7.2 – 7.5 ppm): You will observe a classic AA'BB' system . This appears as two distinct "doublets" (often roofing toward each other) integrating to 2 protons each.

- ~7.45 ppm (d, 2H, ortho to cyclohexyl)

- ~7.30 ppm (d, 2H, meta to cyclohexyl)

The Meta Isomer (this compound)

-

Symmetry: Asymmetric substitution destroys the axis of symmetry.

-

Aromatic Region (7.1 – 7.5 ppm): You will observe four distinct proton environments, integrating to 1H each.[1]

-

H2 (Singlet-like): Isolated between the cyclohexyl group and the Cl. Often appears as a narrow triplet or singlet (

~7.5 ppm). -

H4/H6 (Doublets): Two protons with ortho coupling (

~7.2–7.4 ppm). -

H5 (Triplet): The proton meta to both substituents (

~7.2 ppm), appearing as a pseudo-triplet due to two ortho couplings.

-

Infrared Spectroscopy (IR)

-

Para: Strong bending vibration at ~800-850 cm

(2 adjacent H atoms). -

Meta: Bending vibrations at ~750-800 cm

and ~690-710 cm

Experimental Protocol: Synthesis of this compound

Safety Note: Grignard reactions involve exothermic initiation and moisture-sensitive reagents. All glassware must be flame-dried.

Materials

-

1-Bromo-3-chlorobenzene (25.0 mmol)

-

Magnesium turnings (27.5 mmol, 1.1 eq)

-

Cyclohexanone (25.0 mmol)

-

Anhydrous THF (Tetrahydrofuran)

-

Iodine crystal (catalyst)

Step-by-Step Methodology

-

Activation: Place Mg turnings and a crystal of iodine in a 3-neck RBF under Argon. Heat with a heat gun until iodine vaporizes to activate the Mg surface.

-

Grignard Formation: Add 5 mL of anhydrous THF. Add approx. 1 mL of the bromochlorobenzene. Initiation is signaled by turbidity and exotherm.

-

Addition: Dropwise add the remaining bromide in THF (20 mL) over 30 mins, maintaining a gentle reflux. Stir for 1 hour post-addition.

-

Coupling: Cool the Grignard solution to 0°C. Add cyclohexanone (dissolved in 10 mL THF) dropwise over 20 mins. The solution will turn viscous/cloudy.

-

Quenching: Stir at Room Temp for 2 hours. Cool to 0°C and quench slowly with saturated NH

Cl solution. Caution: Gas evolution. -

Work-up: Extract with Diethyl Ether (3x 50 mL). Wash combined organics with Brine. Dry over Na

SO -

Purification: Evaporate solvent. The meta isomer often yields an oil that crystallizes slowly. Recrystallize from Hexane/EtOAc (9:1) if solid, or purify via silica column chromatography (Hexane:EtOAc 85:15).

Pharmacological & SAR Implications[2][3][4]

Understanding the biological difference is vital for drug design.

The Tramadol Connection

The 3-chloro isomer is the direct lipophilic analog of the Tramadol precursor (1-(3-methoxyphenyl)cyclohexanol).

-

Mechanism: The 3-position substitution is critical for binding affinity at the

-opioid receptor (MOR). In Tramadol, the 3-methoxy group functions as a hydrogen bond acceptor. -

Bioisosterism: Replacing 3-OMe with 3-Cl removes the H-bond accepting capability but retains the steric bulk and lipophilicity. This typically results in reduced efficacy compared to Tramadol but maintains the scaffold's ability to penetrate the Blood-Brain Barrier (BBB).

The Para-Substitution Effect

The 4-chloro isomer structurally resembles PCP (Phencyclidine) more than Tramadol.

-

Toxicity: Para-substitution on the phenyl ring of cyclohexylamines often shifts selectivity toward the NMDA receptor (dissociative effects) or increases dopaminergic neurotoxicity compared to the meta-isomers.

-

Metabolism: The 4-position is a primary site for cytochrome P450 oxidation (hydroxylation). Blocking this site with a Chlorine atom (metabolic blockade) significantly extends the half-life of the compound, potentially leading to accumulation and higher toxicity.

Figure 2: Structure-Activity Relationship (SAR) divergence based on Cl-position.

References

-

World Health Organization. (2018). Critical Review Report: Tramadol. Expert Committee on Drug Dependence. Link

-

PubChem. (n.d.).[2] Compound Summary: this compound.[3] National Library of Medicine. Link

-

PubChem. (n.d.). Compound Summary: 4-(4-Chlorophenyl)cyclohexanecarboxylic acid (Structural Analog Data). National Library of Medicine. Link

-

Sigma-Aldrich. (n.d.). Product Specification: 1-(4-Chlorophenyl)cyclohexyl methanol.Link

-

RSC Advances. (2015). Supporting Information: NMR Spectra of substituted phenyl cyclohexanols. Royal Society of Chemistry. Link

-

Organic Syntheses. (1923). Preparation of Grignard Reagents. Org.[4] Synth. 1923, 3,[5][6] 13. Link

Sources

- 1. rsc.org [rsc.org]

- 2. 3-Chlorocyclohexan-1-ol | C6H11ClO | CID 22497934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. Cyclohexanol - Wikipedia [en.wikipedia.org]

- 5. Developments on 14-Oxygenated-N-methylmorphinan-6-ones | Encyclopedia MDPI [encyclopedia.pub]

- 6. rsc.org [rsc.org]

Pharmacological potential of 3-chlorophenyl substituted cyclohexanols

An In-Depth Technical Guide to the Pharmacological Potential of 3-Chlorophenyl Substituted Cyclohexanols

Abstract

The cyclohexanol scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational flexibility and capacity for stereoisomerism allow for precise three-dimensional orientation of substituents, making it an ideal template for drug design. The introduction of a 3-chlorophenyl moiety onto this scaffold imparts specific electronic and lipophilic characteristics that can significantly enhance pharmacological activity and modulate target selectivity. The chlorine atom, positioned at the meta-position, influences the molecule's polarity, metabolic stability, and ability to form halogen bonds, which are increasingly recognized as critical interactions in ligand-receptor binding. This technical guide provides a comprehensive exploration of the synthesis, pharmacological evaluation, and therapeutic potential of 3-chlorophenyl substituted cyclohexanols, drawing on established principles and methodologies to offer a forward-looking perspective for researchers in drug development.

Synthetic Strategies and Mechanistic Rationale

The synthesis of 3-chlorophenyl substituted cyclohexanols is primarily achieved through two robust and well-established pathways: the reduction of a corresponding ketone or the addition of an organometallic reagent to a cyclohexanone precursor. The choice of method is dictated by the availability of starting materials and the desired stereochemical outcome.

Synthesis via Grignard Reaction

A primary route involves the nucleophilic addition of a Grignard reagent, 3-chlorophenylmagnesium bromide, to cyclohexanone. This method is advantageous for its high yield and straightforward execution.

Causality in Experimental Design: The rigorous exclusion of water (anhydrous conditions) is paramount because Grignard reagents are highly basic and will readily react with protic solvents, quenching the nucleophile and preventing the desired carbon-carbon bond formation. Diethyl ether or tetrahydrofuran (THF) are chosen as solvents not only for their ability to dissolve the reagents but also for their capacity to coordinate with the magnesium atom, stabilizing the Grignard reagent. The final acidic workup serves to protonate the intermediate alkoxide, yielding the neutral cyclohexanol product.

-

Apparatus Setup: An oven-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under a nitrogen atmosphere to maintain anhydrous conditions.

-

Grignard Reagent Formation: Magnesium turnings are placed in the flask. A solution of 3-bromochlorobenzene in anhydrous diethyl ether is added dropwise via the dropping funnel. The reaction is initiated (often requiring gentle warming), and the addition is continued at a rate that maintains a gentle reflux.

-

Nucleophilic Addition: Once the Grignard reagent has formed, a solution of cyclohexanone in anhydrous diethyl ether is added dropwise at 0°C to control the exothermic reaction.

-

Quenching and Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. This is a safer alternative to water or strong acid, which can react violently.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Caption: General workflow for the synthesis of 1-(3-chlorophenyl)cyclohexanol via Grignard reaction.

The Pharmacological Landscape

The unique combination of the flexible cyclohexanol ring and the electronically distinct 3-chlorophenyl group creates a scaffold with diverse pharmacological potential. Investigations into related structures suggest promising activity in several key therapeutic areas.[1]

Analgesic and Anti-inflammatory Potential

Cyclohexanol and cyclohexane derivatives have frequently been identified as having significant analgesic and anti-inflammatory properties.[2][3] The mechanism often involves the inhibition of key enzymes in the inflammatory cascade.

Mechanistic Hypothesis: The anti-inflammatory action of these compounds is likely mediated through the dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes.[4] These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are critical mediators of pain and inflammation. By inhibiting these pathways, 3-chlorophenyl substituted cyclohexanols could reduce the production of these pro-inflammatory molecules, leading to analgesic and anti-inflammatory effects. This is often supplemented by a reduction in the expression of pro-inflammatory cytokines like TNF-α and IL-1β.[4]

Caption: Proposed mechanism of anti-inflammatory action via inhibition of COX and 5-LOX pathways.

This model evaluates peripheral analgesic activity by inducing a pain response through the intraperitoneal injection of acetic acid, which causes the release of endogenous inflammatory mediators.[5][6]

-

Animal Acclimatization: Male Swiss albino mice are acclimatized to laboratory conditions for at least one week.

-

Grouping and Administration: Animals are divided into groups: a control group (vehicle), a standard group (e.g., indomethacin), and test groups receiving different doses of the 3-chlorophenyl cyclohexanol compound orally (p.o.).

-

Induction of Writhing: After a set period (e.g., 60 minutes) to allow for drug absorption, a 0.6% solution of acetic acid is injected intraperitoneally.

-

Observation and Quantification: Immediately after injection, each mouse is placed in an individual observation chamber, and the number of "writhes" (a characteristic stretching and constriction of the abdomen) is counted for a 20-minute period.

-

Data Analysis: The percentage of pain inhibition is calculated relative to the control group. A significant reduction in the number of writhes indicates analgesic activity.

-

Self-Validation: The inclusion of a vehicle control establishes the baseline pain response, while a standard drug like indomethacin validates the assay's sensitivity to known analgesics, ensuring the reliability of the results for the test compounds.

-

Antimicrobial and Antifungal Potential

Functionally substituted cyclohexane derivatives are increasingly being explored as alternatives to traditional antibiotics due to rising antimicrobial resistance.[1][7] The lipophilic nature of the cyclohexyl ring combined with the electron-withdrawing properties of the chlorine atom can facilitate membrane disruption and interaction with microbial targets.

Structure-Activity Rationale: The presence of the chlorophenyl group is anticipated to enhance antimicrobial efficacy. Halogenated compounds often exhibit increased lipophilicity, which can improve their ability to penetrate the lipid-rich cell membranes of bacteria and fungi.[8]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Candida albicans) is prepared in a suitable broth.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Controls: Positive (microbe and medium, no compound) and negative (medium only) controls are included on each plate.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Anticancer and Cytotoxic Activity

The cyclooxygenase-2 (COX-2) enzyme is a compelling target for anticancer therapies as it is highly expressed in many malignant tumors.[9] Given the potential of cyclohexanol derivatives to inhibit COX-2, they represent a promising scaffold for developing novel anticancer agents.[9] Additionally, related structures have shown the ability to inhibit the MDM2-p53 interaction, a critical pathway in cancer cell survival.[10]

Mechanistic Rationale: By selectively inhibiting COX-2 within tumor cells, a 3-chlorophenyl cyclohexanol derivative could reduce tumor growth without the systemic toxicity associated with non-selective chemotherapies.[9] This targeted approach offers a strategy to improve the therapeutic window for cancer treatment.

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: A human cancer cell line (e.g., HeLa, MCF-7) is seeded into a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm.

-

IC50 Determination: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Structure-Activity Relationship (SAR) Framework

The pharmacological profile of 3-chlorophenyl substituted cyclohexanols can be systematically optimized by understanding the relationship between their chemical structure and biological activity (SAR).[11][12]

Caption: Key structural sites on the 3-chlorophenylcyclohexanol scaffold for SAR studies.

Key SAR Considerations:

-

Stereochemistry of the Hydroxyl Group: The relative orientation (cis/trans) of the hydroxyl group to the 3-chlorophenyl group is critical. Axial and equatorial conformers will present different three-dimensional shapes to a biological target, drastically affecting binding affinity.

-

Position of the Chlorine Atom: While this guide focuses on the 3-chloro (meta) substitution, evaluating 2-chloro (ortho) and 4-chloro (para) analogues is a crucial SAR step. This modification alters the molecule's dipole moment and steric profile, which can fine-tune target selectivity.

-

Substitutions on the Cyclohexyl Ring: Introducing small alkyl groups or other functional groups onto the cyclohexyl ring can influence the compound's lipophilicity, solubility, and metabolic stability.[13]

Future Directions and Conclusion

3-Chlorophenyl substituted cyclohexanols are a class of compounds with significant, largely untapped pharmacological potential. The existing literature on related structures strongly suggests promising avenues for development in analgesia, anti-inflammatory, antimicrobial, and anticancer applications.

Future research should focus on:

-

Stereoselective Synthesis: Developing synthetic methods to isolate and test individual stereoisomers to identify the most active and selective conformation.

-

Expanded SAR Studies: Synthesizing a broader library of analogues to build a comprehensive SAR model, guiding the design of next-generation compounds with enhanced potency and reduced off-target effects.

-

Detailed Mechanistic Elucidation: Moving beyond preliminary screening to conduct in-depth biochemical and cellular assays to confirm the molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy and Toxicology: Advancing lead compounds into preclinical animal models to evaluate their therapeutic efficacy, pharmacokinetics, and safety profiles.

References

-

Frutuoso, V. S., et al. (2014). Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives. Molecules. Available at: [Link]

-

Asian Journal of Chemistry (2018). Synthesis, Characterization, Stereochemistry and Biological Evaluation of Novel Cyclohexanol Derivatives. Asian Journal of Chemistry. Available at: [Link]

-

ResearchGate (2018). Synthesis, Characterization, Stereochemistry and Biological Evaluation of Novel Cyclohexanol Derivatives. ResearchGate. Available at: [Link]

-

Shoaib, M., et al. (2019). CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. Journal of Microbiology, Biotechnology and Food Sciences. Available at: [Link]

-

Mammadova, I. M. (2022). DERIVATIVES OF THE CYCLOHEXENE SERIES AND THEIR BIOLOGICAL ACTIVITY. Journal of Advances in Engineering and Technology. Available at: [Link]

-

Sathiya Vinotha, A. T., et al. (2022). DETERMINATION OF ANALGESIC POTENTIAL OF CYCLOHEXANONE DERIVATIVES (DIBENZYLIDENE-ACETOPHENONE ANALOGS) USING MICE. Journal of Pharmaceutical Negative Results. Available at: [Link]

-

Ullah, H., et al. (2021). Mechanistic evaluation of a novel cyclohexenone derivative's functionality against nociception and inflammation: An in-vitro, in-vivo and in-silico approach. ResearchGate. Available at: [Link]

-

Shoaib, M., et al. (2019). CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. ResearchGate. Available at: [Link]

-

Selinsky, C., et al. (2012). Antitumor Activity of Cytotoxic Cyclooxygenase-2 Inhibitors. Molecular Cancer Therapeutics. Available at: [Link]

-

Ding, K., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry. Available at: [Link]

-

Alam, M. J., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy. Available at: [Link]

-

Stary, E., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules. Available at: [Link]

-

Stary, E., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. MDPI. Available at: [Link]

-

Johnson, R., et al. (2020). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. Molecules. Available at: [Link]

-

PubChem. 2-(3-Chlorophenyl)-2-(methylamino)cyclohexan-1-one. PubChem. Available at: [Link]

- Google Patents. Method of preparing R-(+)-3-chlorophenylpropanol. Google Patents.

-

SciSpace. The anticancer potential of various substituted pyridazines and related compounds. SciSpace. Available at: [Link]

-

MDPI. The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. MDPI. Available at: [Link]

-

ScienceDirect. Studies on chlorophenyl, thiophenyl, and biphenyl clubbed tetrahydro bipyrazole carbaldehydes: Synthesis, antimicrobial and antioxidant activity, SAR study, in-silico pharmacokinetics, toxicity, and molecular modeling. ScienceDirect. Available at: [Link]

-

Drug Design Org. Structure Activity Relationships (SAR). Drug Design Org. Available at: [Link]

-

Semantic Scholar. Analgesic and anti-inflammatory activities of some transition metal schiff base complexes. Semantic Scholar. Available at: [Link]

-

ResearchGate. Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one. ResearchGate. Available at: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Organic Syntheses. ADDITION OF ORGANOMETALLIC REAGENTS TO IN SITU GENERATED N-BOC ARYLIMINES. PREPARATION OF (S)-TERT-BUTYL (4-CHLOROPHENYL)(THIOPHEN-2-YL)METHYLCARBAMATE. Organic Syntheses. Available at: [Link]

-

ResearchGate. Cytotoxic activities of tested compounds against human hepatocellular... ResearchGate. Available at: [Link]

-

PubMed. [(3-Chlorophenyl)piperazinylpropyl]pyridazinones and analogues as potent antinociceptive agents. PubMed. Available at: [Link]

-

NCBI. Antibacterial and Antifungal Properties of New Synthetic Tricyclic Flavonoids. NCBI. Available at: [Link]

-

MDPI. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. Available at: [Link]

-

Bentham Science. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Bentham Science. Available at: [Link]

-

NCBI. Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol. NCBI. Available at: [Link]

-

ResearchGate. Pharmacological activities of selected plant species and their phytochemical analysis. ResearchGate. Available at: [Link]

-

MDPI. Antibacterial and Antifungal Activity of Monomeric Alkaloids. MDPI. Available at: [Link]

-

PharmacyLibrary. Chapter 6: Medicinal Chemistry. PharmacyLibrary. Available at: [Link]

-

Semantic Scholar. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity. Semantic Scholar. Available at: [Link]

-

MDPI. Fungal Biotransformation of Chloroflavanones and Antimicrobial Activity of Parent Compounds and Derived Products. MDPI. Available at: [Link]

-

PubMed. Different effects of 3-chlorophenylpiperazine on locomotor activity and acquisition of conditioned avoidance response in different strains of mice. PubMed. Available at: [Link]

-

SciELO. Antifungal activity of a novel 3-Alkylpyridine analog derived from Marine sponge alkaloids. SciELO. Available at: [Link]

-

ScienceDirect. Bioactive compounds, pharmacological actions and pharmacokinetics of Cupressus sempervirens. ScienceDirect. Available at: [Link]

-

Wikipedia. Ketamine. Wikipedia. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. [(3-Chlorophenyl)piperazinylpropyl]pyridazinones and analogues as potent antinociceptive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ppor.az [ppor.az]

- 8. mdpi.com [mdpi.com]

- 9. Antitumor Activity of Cytotoxic Cyclooxygenase-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 12. pharmacylibrary.com [pharmacylibrary.com]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

The Legal Status of 1-(3-Chlorophenyl)cyclohexanol: A Technical Examination of an Unscheduled Precursor Candidate

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the legal status of 1-(3-Chlorophenyl)cyclohexanol (CAS No. 19920-86-6) as a potential drug precursor. Currently, this chemical is not explicitly listed as a controlled substance or a scheduled precursor in major international or domestic drug control conventions and regulations, including those of the United States Drug Enforcement Administration (DEA) and the European Union. However, its chemical structure suggests a plausible role as an intermediate in the synthesis of certain novel psychoactive substances (NPS), specifically 3-chloro-substituted arylcyclohexylamines such as 3-Chlorophencyclidine (3-Cl-PCP). This guide will delve into the chemical properties of this compound, explore potential synthetic pathways to controlled substances, and analyze the complex legal landscape surrounding unscheduled precursors and controlled substance analogues.

Chemical Profile of this compound

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 19920-86-6 | N/A |

| Molecular Formula | C₁₂H₁₅ClO | N/A |

| Molecular Weight | 210.70 g/mol | N/A |

| Appearance | Not specified in available literature | N/A |

| Solubility | Not specified in available literature | N/A |

Potential Role as a Precursor in Illicit Drug Synthesis

While not a widely recognized or documented precursor, the chemical structure of this compound makes it a viable starting material for the synthesis of certain arylcyclohexylamine-type dissociative drugs. The presence of a 3-chlorophenyl group attached to a cyclohexanol ring is a key structural feature shared with emerging NPS like 3-Cl-PCP.[1]

Plausible Synthetic Pathways

Two primary synthetic routes could potentially utilize this compound to produce 3-chloro-substituted arylcyclohexylamines.

a) Grignard Reaction followed by Dehydration and Amination:

This common method for synthesizing arylcyclohexylamines could be adapted.[2] The synthesis would likely begin with the reaction of 3-chlorophenylmagnesium bromide with cyclohexanone to produce this compound.[3][4] Subsequent steps would involve dehydration of the alcohol to form an alkene, followed by the addition of an amine (e.g., piperidine for 3-Cl-PCP) to yield the final product.

Caption: Potential synthesis of a 3-chloro-arylcyclohexylamine precursor via the Ritter Reaction.

Legal Analysis: The Ambiguity of Unscheduled Precursors

The primary legal challenge in assessing the status of this compound lies in its classification as an unscheduled chemical. While not explicitly controlled, its potential use in illicit synthesis places it in a legal gray area, particularly in jurisdictions with "controlled substance analogue" laws.

United States Federal Law

In the United States, the Controlled Substances Act (CSA) and its amendments regulate controlled substances and their immediate precursors. This compound is not listed in Schedule I, II, III, IV, or V of the CSA, nor is it a List I or List II chemical under the DEA's regulations.

However, the Controlled Substance Analogue Enforcement Act of 1986 could potentially apply. [5]This act allows any chemical "substantially similar" to a controlled substance in Schedule I or II to be treated as a Schedule I substance if intended for human consumption. [5]While this law primarily targets the final drug product, its application to precursors is a more complex legal question. A substance that is a precursor to a controlled substance analogue could potentially be prosecuted under certain circumstances, though this is not a straightforward application of the law.

European Union Regulations

The European Union regulates drug precursors through Regulation (EC) No 273/2004 and Regulation (EC) No 111/2005. These regulations categorize precursors into different schedules based on their risk of diversion for illicit drug manufacture. As with the U.S., this compound is not a scheduled precursor under EU law.

The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) plays a crucial role in monitoring new psychoactive substances and their precursors. [6][7]The EMCDDA's risk assessment process can lead to the scheduling of new substances. [6]Should 3-chloro-substituted arylcyclohexylamines become more prevalent and pose a significant public health threat, it is conceivable that their precursors, including potentially this compound, could come under scrutiny and be considered for control measures.

International Conventions

The United Nations Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances of 1988 provides the framework for international control of drug precursors. The International Narcotics Control Board (INCB) maintains lists of scheduled precursors in Table I and Table II of the Convention. This compound is not included in these tables.

Analytical Detection and Forensic Evidence

A critical factor in the legal control of a precursor is evidence of its actual use in clandestine laboratories. To date, a review of available scientific and forensic literature does not indicate the identification of this compound in seized drug samples or at illicit laboratory sites. [6][8][9]The development and application of analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), would be essential for its detection in forensic samples. [6][8][9]

Conclusion

Based on current regulations and available scientific evidence, This compound is not a controlled substance or a scheduled drug precursor. Its legal status is therefore currently unregulated.

However, its chemical structure presents a plausible pathway for the synthesis of novel psychoactive substances, specifically 3-chloro-substituted arylcyclohexylamines. This potential for misuse places it in a precarious position. Should law enforcement or forensic laboratories begin to detect this chemical in connection with illicit drug production, its legal status could change rapidly.

For researchers, scientists, and drug development professionals, it is crucial to be aware of the potential for currently unscheduled chemicals to become subject to regulation. The dynamic nature of the illicit drug market and the continuous emergence of new psychoactive substances necessitate a proactive approach to chemical monitoring and legal compliance. While this compound can be legally produced and traded for legitimate research and industrial purposes, any association with illicit activities could lead to its inclusion in national and international precursor control lists.

References

- Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Tre

- Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches.

- Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. MDPI.

- Controlled Substance Analogue Enforcement Act of 1986: The Compromising of Criminaliz

- Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Tre

- Syntheses of Ketamine and Related Analogues: A Mini Review. Semantic Scholar.

- 3-Cl-PCP. PsychonautWiki.

- Ritter reaction. Wikipedia.

- Synthesis of ketamine from a nontoxic procedure: a new and efficient route. Semantic Scholar.

- Forensic. Semantic Scholar.

- Synthesis of ketamine from a nontoxic procedure: a new and efficient route. Indian Academy of Sciences.

- Ritter Reaction. Organic Chemistry Portal.

- Alert from the NDEWS Web Monitoring Team: Online mentions of 3-Chloro-PCP.

- deschloro-ketamine synthesis. YouTube.

- NPS Discovery — New Drug Monograph 2024 3-Methyl-PCP.

- NPS Discovery — New Drug Monograph 2025 Deschloroketamine.

- Ritter Reaction. Organic Chemistry Portal.

- CAS 36229-42-2: 3-Chlorophenylmagnesium bromide. CymitQuimica.

- Ritter Reaction. YouTube.

- Eticyclidine. Wikipedia.

- Synthesis, absolute configuration and in vitro cytotoxicity of deschloroketamine enantiomers: rediscovered and abused dissoci

- 3-Chloro-PCP. Grokipedia.

- Consider the following reaction: Cyclohexanone reacts with CH3MgBr (meth.. Filo.

- NPS Discovery: 2022 Year in Review. Office of Justice Programs.

- Eticyclidine synthesis. ChemicalBook.

- Predict the products formed when cyclohexanone reacts with the fo... Pearson+.

- Synthesis of Eticyclidine and Rolicyclidine. designer-drug.com.

- Grignard Reagent Reaction Mechanism. YouTube.

- PCP Synthesis. Scribd.

- 7: The Grignard Reaction (Experiment). Chemistry LibreTexts.

- Reactions of Amines. University of Minnesota.

- A sustainable twist on the Ritter reaction: iron-based deep eutectic solvents as a green route to amide synthesis. RSC Publishing.

- Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. MDPI.

- 20.6: Reactions of Amines. Chemistry LibreTexts.

- US4999457A - Process for the synthesis of 3-chloro-4-hydroxyacetanilide.

- Mechanochemical Synthesis Method for Drugs Used in the Treatment of CNS Diseases under PTC Conditions. MDPI.

- Amine Synthesis Reactions. YouTube.

- triphosgene-mediated chlorolactamization and aminolactamization of homoallylic amines. HETEROCYCLES.

Sources

- 1. psychonautwiki.org [psychonautwiki.org]

- 2. youtube.com [youtube.com]

- 3. CAS 36229-42-2: 3-Chlorophenylmagnesium bromide [cymitquimica.com]

- 4. askfilo.com [askfilo.com]

- 5. researchgate.net [researchgate.net]

- 6. Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Chemoselective Grignard Synthesis of 1-(3-Chlorophenyl)cyclohexanol

Executive Summary

This application note details the chemoselective synthesis of 1-(3-chlorophenyl)cyclohexanol via a Grignard reaction. The core challenge in this synthesis is the presence of two halogen substituents (bromine and chlorine) on the starting material, 1-bromo-3-chlorobenzene. This protocol leverages the kinetic differentiation between C-Br and C-Cl bonds to selectively form the magnesium species at the bromine site, leaving the chlorine substituent intact for potential downstream functionalization. This guide is intended for medicinal chemists and process development scientists optimizing aryl-cyclohexyl scaffolds.

Mechanistic Insight & Chemoselectivity

The success of this reaction relies on the significant difference in bond dissociation energies (BDE) between the carbon-bromine and carbon-chlorine bonds on the aromatic ring.

-

C-Br BDE: ~81 kcal/mol

-

C-Cl BDE: ~96 kcal/mol

Under controlled conditions (THF/Diethyl ether, <65°C), magnesium undergoes oxidative addition into the C-Br bond significantly faster than the C-Cl bond. This kinetic window allows for the exclusive formation of 3-chlorophenylmagnesium bromide . If the reaction temperature is excessive or if highly activated "Rieke Magnesium" is used without regulation, "scrambling" may occur, leading to benzyne intermediates or polymerization.

Reaction Scheme

Figure 1: Reaction pathway highlighting the intermediate formation and chemoselective oxidative addition.[1]

Materials & Equipment

Reagent Specifications

| Reagent | MW ( g/mol ) | Equiv. | Role | Critical Attribute |

| 1-Bromo-3-chlorobenzene | 191.45 | 1.0 | Substrate | Purity >98%; Dry |

| Magnesium Turnings | 24.30 | 1.1 - 1.2 | Metal | Freshly crushed/activated |

| Cyclohexanone | 98.15 | 1.05 | Electrophile | Distilled; Water <0.05% |

| THF (Tetrahydrofuran) | 72.11 | Solvent | Solvent | Anhydrous; Stabilizer-free preferred |

| Iodine ( | 253.81 | Cat. | Activator | Crystal form |

| Ammonium Chloride | 53.49 | N/A | Quench | Saturated aqueous solution |

Equipment

-

Reactor: 3-neck round-bottom flask (oven-dried at 120°C).

-

Condenser: Reflux condenser with inert gas (Nitrogen/Argon) balloon or line.

-

Addition: Pressure-equalizing addition funnel.

-

Temperature Control: Ice/Water bath and Oil bath/Heating mantle.

Experimental Protocol

Phase 1: Activation and Initiation (The "Induction" Danger Zone)

Context: The most common failure mode in Grignard synthesis is moisture killing the initiation, followed by adding too much halide, resulting in a thermal runaway.

-

Setup: Assemble the oven-dried glassware under a flow of Nitrogen. Place Magnesium turnings (1.2 eq) into the flask.

-

Mechanical Activation: Dry stir the magnesium vigorously for 5 minutes to create fresh surface fractures.

-

Chemical Activation: Add a single crystal of Iodine and heat gently with a heat gun until iodine vapor (purple) coats the magnesium. Allow to cool.

-

Solvation: Add sufficient anhydrous THF to cover the magnesium.

-

Initiation: Prepare a solution of 1-bromo-3-chlorobenzene (1.0 eq) in THF (approx. 1M concentration). Add 5-10% of this solution to the magnesium.

-

Observation: Wait for the disappearance of the iodine color (brown/purple

clear/grey) and the onset of mild turbidity/bubbling. -

Troubleshooting: If no reaction occurs after 5 minutes, add 2 drops of 1,2-dibromoethane (entrainment method) and apply gentle heat. Do not proceed until initiation is confirmed.

-

Phase 2: Grignard Formation

-

Addition: Once initiation is sustained, begin dropwise addition of the remaining aryl halide solution.

-

Thermal Control: Maintain a gentle reflux solely via the exotherm of the addition rate. If the reflux becomes vigorous, cool with a water bath.

-

Critical Parameter: Keep temperature below 65°C (THF boiling point) to ensure the C-Cl bond remains inert.

-

-

Completion: After addition, reflux gently (external heat) for 30–60 minutes. The solution should be dark grey/brown.

Phase 3: Electrophilic Addition (Cyclohexanone)

-

Cooling: Cool the Grignard solution to 0°C using an ice bath.

-

Ketone Addition: Dissolve Cyclohexanone (1.05 eq) in minimal anhydrous THF. Add this solution dropwise to the Grignard reagent over 20–30 minutes.

-

Note: This step is highly exothermic. Monitor internal temperature to keep

to prevent side reactions or dehydration of the resulting alcohol.

-

-

Equilibration: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

Phase 4: Workup & Isolation[2]

-

Quench: Cool back to 0°C. Slowly add Saturated

solution.-

Why Ammonium Chloride? It buffers the pH. Using strong acid (HCl) immediately can cause the dehydration of the tertiary alcohol to an alkene (elimination).

-

-

Extraction: Extract the aqueous layer with Diethyl Ether or Ethyl Acetate (

). -

Wash/Dry: Wash combined organics with Brine, dry over

, filter, and concentrate in vacuo. -

Purification: The crude oil often solidifies. Recrystallize from Hexane/Ethanol or purify via Silica Gel Chromatography (Hexane:EtOAc gradient) if high purity is required.

Workflow Visualization

Figure 2: Operational workflow from preparation to isolation.[2][3]

Analytical Validation & Troubleshooting

Expected Data

-

Appearance: White to off-white crystalline solid.

-

1H NMR (CDCl3): Look for the aromatic signals (multiplet, ~7.1–7.5 ppm) and the cyclohexyl methylene protons (broad multiplets, 1.2–1.8 ppm). The disappearance of the ketone carbonyl carbon (~210 ppm) in 13C NMR confirms addition.

-

MS (ESI+): Molecular ion may be weak due to dehydration; look for

or

Troubleshooting Table

| Symptom | Probable Cause | Corrective Action |

| No reaction initiation | Oxide layer on Mg or wet solvent. | Add 1,2-dibromoethane; sonicate; ensure N2 atmosphere. |

| Wurtz Coupling (Dimer) | Overheating or concentration too high. | Dilute reaction; slow down addition rate. |

| Product is an alkene | Acidic workup too harsh (Elimination). | Use |

| Low Yield | Moisture quenching the Grignard. | Flame dry glassware; use fresh anhydrous solvents. |

References

-

Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment). Retrieved from [Link]

-

Organic Syntheses. (1940). Phenylmagnesium Bromide (Standard Protocol Reference). Coll. Vol. 2, p.480. Retrieved from [Link]

-

Stack Exchange (Chemistry). (2017). Why does magnesium prefer to insert into C–Br bonds over C–Cl bonds? Retrieved from [Link]

Sources

Application Note: Synthesis of 1-(3-Chlorophenyl)cyclohexanol via Grignard Addition

Executive Summary

This guide details the protocol for synthesizing 1-(3-chlorophenyl)cyclohexanol (CAS: 19920-86-6) via the nucleophilic addition of 3-chlorophenylmagnesium bromide to cyclohexanone. This scaffold is a critical structural motif in central nervous system (CNS) active pharmaceutical ingredients (APIs), sharing structural homology with analgesics like Tramadol and antidepressants like Venlafaxine. The protocol emphasizes moisture control, exotherm management, and the specific use of Tetrahydrofuran (THF) to stabilize the aryl-Grignard species.

Scientific Background & Mechanism

The Arylcyclohexanol Scaffold in Drug Discovery

Tertiary arylcyclohexanols are privileged structures in medicinal chemistry. The rigidity of the cyclohexane ring positions the aryl group and the hydroxyl moiety in a specific spatial arrangement that favors binding to monoamine transporters (SERT, NET) and opioid receptors. The 3-chloro substitution pattern specifically modulates metabolic stability and lipophilicity (LogP), influencing blood-brain barrier penetration.

Reaction Mechanism

The synthesis proceeds via a classical Grignard addition.

-

Formation: 1-Bromo-3-chlorobenzene reacts with magnesium metal (oxidative insertion) to form 3-chlorophenylmagnesium bromide. Note: The C-Br bond is more reactive than the C-Cl bond, allowing selective Grignard formation without self-coupling at the chloride position.

-

Nucleophilic Attack: The organomagnesium species acts as a hard nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone.

-

Alkoxide Intermediate: A magnesium alkoxide complex is formed.

-

Hydrolysis: Acidic workup protonates the alkoxide to yield the tertiary alcohol.

Caption: Mechanistic pathway from Grignard reagent formation to final alcohol product.

Critical Reaction Parameters

| Parameter | Recommended Condition | Scientific Rationale |

| Solvent | Anhydrous THF (or Et₂O) | THF coordinates with Mg, stabilizing the Grignard reagent. Its higher boiling point (66°C vs 34.6°C for ether) allows for better solubility of the intermediate alkoxide. |

| Temperature | 0°C to RT (Addition)Reflux (Completion) | Addition at 0°C controls the highly exothermic nature of the reaction. Brief reflux ensures conversion of sterically hindered conformers. |

| Stoichiometry | 1.1 - 1.2 eq. Grignard | Slight excess of Grignard ensures complete consumption of the limiting reagent (cyclohexanone) and accounts for adventitious moisture. |

| Atmosphere | Nitrogen or Argon | Essential.[1] Grignard reagents are pyrophoric and instantly deactivated by moisture or CO₂. |

| Quenching | Saturated NH₄Cl (aq) | Mildly acidic buffer prevents dehydration of the tertiary alcohol, which can occur with strong mineral acids (e.g., HCl) leading to alkene byproducts. |

Detailed Experimental Protocol

Materials & Equipment

-

Reagents: 1-Bromo-3-chlorobenzene (98%), Magnesium turnings (Grignard grade), Cyclohexanone (distilled), Iodine (crystal), Anhydrous THF.

-

Equipment: 3-neck round bottom flask (flame-dried), reflux condenser, addition funnel, nitrogen line, magnetic stirrer/heating mantle.

Step-by-Step Methodology

Phase A: Preparation of Grignard Reagent (In-Situ)

If using commercial 3-chlorophenylmagnesium bromide solution (e.g., 0.5M in THF), skip to Phase B.

-

Activation: Place Mg turnings (1.2 eq) and a single crystal of iodine in the flame-dried flask under N₂. Heat gently with a heat gun until iodine vaporizes to activate the Mg surface.

-

Initiation: Add just enough anhydrous THF to cover the Mg. Add ~5% of the total volume of 1-bromo-3-chlorobenzene. Wait for turbidity and exotherm (solvent boiling) indicating initiation.

-

Propagation: Dilute the remaining bromide in THF. Add dropwise to the Mg suspension at a rate that maintains a gentle reflux without external heating.

-

Completion: Once addition is complete, reflux at 65°C for 1 hour to ensure full formation. Cool to 0°C.[2]

Phase B: Addition of Cyclohexanone

-

Preparation: Dilute cyclohexanone (1.0 eq) in anhydrous THF (1:1 v/v).

-

Controlled Addition: Add the ketone solution dropwise to the cooled (0°C) Grignard reagent over 30–45 minutes. Caution: Reaction is extremely exothermic.

-

Equilibration: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2).

Phase C: Workup & Isolation

-

Quenching: Cool the mixture to 0°C. Slowly add saturated aqueous NH₄Cl. Note: Massive precipitation of magnesium salts will occur.

-

Extraction: Decant the liquid or filter off salts if necessary.[1] Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

-

Drying: Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Recrystallize from Hexane/Ether or purify via column chromatography (Silica gel, 0-10% EtOAc in Hexane).

Caption: Operational workflow for the synthesis and isolation of the target alcohol.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Reaction fails to initiate | Mg surface passivated or wet solvent. | Add a crystal of Iodine or 1,2-dibromoethane (entrainment method). Ensure THF is distilled over Na/Benzophenone. |

| Low Yield | Enolization of ketone. | Although cyclohexanone is less prone to enolization than hindered ketones, ensure temperature is kept low (0°C) during addition to favor nucleophilic attack over deprotonation. |

| Alkene Byproduct | Acid-catalyzed dehydration during workup. | Use NH₄Cl (weak acid) instead of HCl. Avoid heating the crude product during rotary evaporation if traces of acid remain. |

| Wurtz Coupling (Biaryl formation) | Temperature too high during Grignard prep. | Add the aryl bromide slowly.[3][4] High local concentrations of bromide relative to Mg favor homocoupling (Ar-Ar). |

Characterization Data

Product: this compound Appearance: White crystalline solid. Melting Point: 64 – 69 °C [1, 2].

Expected Spectral Data:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.50 (t, 1H, Ar-H), 7.38 (dt, 1H, Ar-H), 7.20–7.30 (m, 2H, Ar-H).

-

δ 1.50–1.90 (m, 10H, Cyclohexyl-CH₂).

-

δ 1.20–1.35 (m, 1H, OH - exchangeable).

-

-

IR (ATR): ~3300–3400 cm⁻¹ (Broad O-H stretch), ~1050 cm⁻¹ (C-O stretch), ~780 cm⁻¹ (C-Cl).

References

-

Sigma-Aldrich. Safety Data Sheet: this compound. Link

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 93144, this compound. Link

-

Organic Syntheses. Preparation of Grignard Reagents. Coll. Vol. 1, p. 188. Link

-

BenchChem. Grignard Reaction Optimization Guide. Link

Sources

Application Note: Crystallization Solvents for Purifying 1-(3-chlorophenyl)cyclohexanol

The following Application Note is designed for researchers and process chemists optimizing the purification of 1-(3-chlorophenyl)cyclohexanol , a critical intermediate in the synthesis of the analgesic Tramadol .

Executive Summary

The synthesis of This compound (CAS: 19920-86-6) via the Grignard reaction of 3-chlorophenylmagnesium bromide and cyclohexanone typically yields a crude product contaminated with unreacted starting materials, magnesium salts, and the homocoupling byproduct 3,3'-dichlorobiphenyl .

While high-vacuum distillation is often used for initial isolation, it frequently fails to achieve pharmaceutical-grade purity (>99.5%) due to the similar boiling points of biphenyl impurities. Crystallization is the superior unit operation for rejecting these non-polar impurities. This guide details the solvent selection logic, thermodynamic behaviors, and specific protocols to isolate high-purity material, addressing the common "oiling out" phenomenon associated with this low-melting tertiary alcohol.

Physicochemical Profile & Solubility Logic

To design an effective crystallization, one must understand the solute's behavior. This compound is a tertiary alcohol with a lipophilic cyclohexyl ring and a chlorophenyl moiety.

-

Physical State: Solid (Low melting point, typically ~60–80°C range; analogous to the bromo-derivative).

-

Key Challenge: The compound exhibits a wide metastable zone width (MSZW) , making it prone to oiling out (liquid-liquid phase separation) before crystallizing.

Solubility Matrix

The following table summarizes the solubility behavior based on the "like dissolves like" principle and experimental data for aryl-cyclohexanols.

| Solvent Class | Specific Solvent | Solubility @ 25°C | Solubility @ Reflux | Suitability | Mechanism of Action |

| Alkanes | n-Heptane | Low | High | Excellent | Steep solubility curve; rejects non-polar biphenyls. |

| Alkanes | Cyclohexane | Moderate | High | Good | Structural similarity aids dissolution; requires lower temperatures to precipitate. |

| Alcohols | Isopropanol (IPA) | High | Very High | Poor (Alone) | Too soluble; requires an anti-solvent (water). |

| Esters | Ethyl Acetate | High | Very High | Poor | Product remains soluble even at -20°C. |

| Chlorinated | DCM | Very High | Very High | Unsuitable | No crystallization potential. |

Solvent Selection Strategy

The "Gold Standard": n-Heptane

n-Heptane is the preferred solvent over hexane due to its higher boiling point (98°C vs. 68°C), allowing for a wider temperature differential during the cooling ramp.

-

Why it works: The hydroxyl group of the target molecule creates enough polarity to reduce solubility in cold heptane, causing precipitation. The lipophilic impurities (biphenyls) lack this hydrogen-bonding capability and remain solvated in the mother liquor.

The "Rescue" System: IPA/Water

If the crude material is highly impure (>15% impurities), heptane may not dissolve the tarry residues. A binary system of Isopropanol (Solvent) and Water (Anti-solvent) is recommended.

-

Why it works: The alcohol dissolves the organic bulk. Water dramatically reduces the solubility of the hydrophobic target, forcing it out of solution while inorganic salts remain in the aqueous phase.

Experimental Workflows (Visualized)

Workflow A: Standard Purification (Heptane)

This workflow represents the ideal path for crude material with >85% purity.

Figure 1: Standard purification workflow using n-Heptane. Note the critical seeding step to avoid oiling out.

Detailed Protocols

Protocol 1: Recrystallization from n-Heptane

Objective: Removal of non-polar side products (3,3'-dichlorobiphenyl).

-

Charge: Place 10.0 g of crude this compound into a 100 mL round-bottom flask.

-

Solvent Addition: Add 50 mL of n-Heptane (5 vol).

-

Dissolution: Heat the mixture to reflux (~98°C) with magnetic stirring.

-

Note: If the solution is not clear, add heptane in 5 mL increments. Do not exceed 10 vol.

-

-

Hot Filtration: If insoluble black specks (Mg salts) are visible, filter the hot solution through a pre-warmed sintered glass funnel.

-

Controlled Cooling (Critical):

-

Remove from heat and allow to cool slowly to ~50°C.

-

Seeding: Add a small crystal of pure product (0.1% wt) at 45–50°C. Do not skip this step.

-

Observation: You should see a white cloudiness (nucleation) rather than oily droplets.

-

-

Crystallization: Once nucleation is confirmed, cool the flask in an ice/water bath to 0–5°C for 1 hour.

-

Isolation: Filter the white crystalline solid using vacuum filtration.

-

Wash: Wash the filter cake with 10 mL of cold heptane (0°C).

-

Drying: Dry in a vacuum oven at 35°C for 4 hours. (Melting point is low; do not overheat).

Protocol 2: Binary Solvent Recrystallization (IPA/Water)

Objective: Purification of highly impure or "tarry" crude.

-

Dissolution: Dissolve 10.0 g of crude in 20 mL of Isopropanol (IPA) at 60°C.

-

Anti-Solvent Addition: Slowly add Deionized Water dropwise via an addition funnel while maintaining 60°C.

-

Endpoint: Stop adding water when a persistent turbidity (cloudiness) is observed (typically ~10-15 mL water).

-

-

Re-dissolution: Add just enough IPA (approx 1-2 mL) to clear the solution again.

-

Cooling: Allow to cool to room temperature with slow stirring.

-

Isolation: Cool to 0°C, filter, and wash with a cold 1:1 IPA/Water mixture.

Expert Insight: The "Oiling Out" Phenomenon

A common failure mode with this compound is oiling out —where the product separates as a second liquid phase rather than a solid crystal. This occurs because the melting point of the solvated product is depressed below the temperature at which the solution becomes saturated.

Mechanism & Prevention:

Figure 2: Decision tree for preventing oiling out. T_oiling is the temperature at which liquid-liquid separation occurs.

Troubleshooting "Oiled" Material:

-

Reheat: Heat the mixture until the oil redissolves into a single phase.

-

Seed: Add a seed crystal at a temperature higher than where the oil formed previously.

-

Agitate: Vigorously stir to prevent oil droplets from coalescing; you want them to hit the seed crystal.

References

-

Tramadol Synthesis & Grignard Conditions: Method for the preparation of Tramadol. U.S. Patent 3,652,589.

-

General Grignard Workup Protocols: Preparation of Cyclohexylcarbinol (Standard Grignard Workup). Organic Syntheses, Coll. Vol. 1, p.188 (1941).

-

Physical Properties (Analog): 1-(3-Bromophenyl)cyclohexanol Physical Form (Solid).[1] Sigma-Aldrich Product Specification.[2]

-

Crystallization of Aryl-Cyclohexanols: Process for the purification of Tramadol intermediates. U.S. Patent 5,723,668.

Disclaimer: This protocol involves the use of hazardous chemicals (Heptane, IPA). Always review the Safety Data Sheet (SDS) and utilize appropriate Personal Protective Equipment (PPE) including fume hoods, gloves, and eye protection.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in the Grignar Synthesis of 1-(3-chlorophenyl)cyclohexanol

Welcome to the technical support center for the Grignard synthesis of 1-(3-chlorophenyl)cyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial carbon-carbon bond-forming reaction. Here, we address common issues that lead to low yields and provide scientifically grounded solutions to enhance the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction to synthesize this compound is not initiating. What are the likely causes and how can I start it?

A1: The initiation of a Grignard reaction is often the most critical and challenging step. Failure to initiate typically stems from two primary sources: an inactive magnesium surface and the presence of moisture.

-

Inactive Magnesium Surface: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO) that prevents the metal from reacting with the 3-chloro-1-iodobenzene.[1][2]

-

Solution: Activate the magnesium surface. This can be achieved by mechanically crushing the magnesium turnings with a dry glass rod to expose a fresh surface.[1] Chemical activation is also highly effective. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask containing the magnesium.[2][3] The iodine chemically cleans the surface, while 1,2-dibromoethane reacts to form ethylene gas, which can be observed as bubbling, indicating an active magnesium surface.[2]

-

-

Presence of Moisture: Grignard reagents are potent bases and will react readily with even trace amounts of water in the glassware or solvent.[4][5][6] This reaction, an acid-base neutralization, consumes the Grignard reagent as it forms, preventing the desired reaction with cyclohexanone.[7][8]

-

Solution: Ensure strictly anhydrous (dry) conditions. All glassware must be rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying for several hours and cooling in a desiccator.[9][10] Use anhydrous solvents, preferably from a freshly opened bottle or one that has been appropriately dried over a suitable drying agent.[6]

-

Q2: I've managed to initiate the reaction, but my final yield of this compound is consistently low. What are the common side reactions and how can I minimize them?

A2: Low yields after a successful initiation often point to competing side reactions that consume your starting materials or the Grignard reagent itself. The most common culprits are Wurtz coupling and enolization.

-

Wurtz Coupling (Homocoupling): The Grignard reagent can react with unreacted 3-chloro-1-iodobenzene to form 3,3'-dichloro-1,1'-biphenyl.[9][11] This is particularly favored at higher concentrations of the aryl halide and elevated temperatures.[9]

-

Solution: Control the reaction temperature and the rate of addition of the 3-chloro-1-iodobenzene.[12] Add the aryl halide solution dropwise to the magnesium suspension at a rate that maintains a gentle reflux.[6] This keeps the concentration of the aryl halide low at any given time, disfavoring the coupling reaction. Using an ice bath to cool the reaction can also be beneficial.[1]

-

-

Enolization of Cyclohexanone: The Grignard reagent is a strong base in addition to being a nucleophile.[3][11] It can act as a base and deprotonate the α-carbon of cyclohexanone to form an enolate.[8] This enolate is unreactive towards further Grignard addition and will revert to cyclohexanone upon acidic workup, leading to recovery of the starting ketone and a low yield of the desired tertiary alcohol.

-

Solution: Add the cyclohexanone slowly to the Grignard reagent solution at a low temperature (e.g., 0 °C).[8] This favors the nucleophilic addition over the enolization pathway. Some protocols suggest adding additives like cerium(III) chloride (CeCl₃), which can enhance the nucleophilicity of the Grignard reagent relative to its basicity, though this is more common for more hindered ketones.[8]

-

Q3: I'm observing the formation of a significant amount of a biphenyl byproduct. How can I remove this impurity during purification?

A3: The formation of 3,3'-dichloro-1,1'-biphenyl is a common side reaction.[9] Fortunately, its solubility properties often differ significantly from the desired alcohol product, allowing for its removal during the purification process.

-

Solution: Recrystallization is a highly effective method. Biphenyl impurities are often much more soluble in nonpolar solvents like petroleum ether or ligroin than the more polar tertiary alcohol product.[9][11] After the initial workup and removal of the bulk solvent, the crude product can be triturated (washed) with cold petroleum ether.[9] The biphenyl will dissolve in the cold solvent, while the desired this compound should remain as a solid. Alternatively, a mixed-solvent recrystallization using a solvent system like ethanol/water or ether/ligroin can be employed.[1][13]

Q4: What is the optimal solvent for this Grignard reaction, and why is it so important?

A4: The choice of solvent is critical for stabilizing the Grignard reagent and influencing the reaction rate. Ethereal solvents are essential.

-

Recommended Solvents: Anhydrous diethyl ether or tetrahydrofuran (THF) are the standard solvents for Grignard reactions.[6] The oxygen atoms in these ether solvents coordinate with the magnesium atom of the Grignard reagent, forming a soluble complex that stabilizes the highly reactive organometallic species.[2]

-

THF vs. Diethyl Ether: For the formation of Grignard reagents from aryl chlorides, THF is often the superior choice.[14][15][16]

-

Higher Boiling Point: THF has a higher boiling point (66 °C) compared to diethyl ether (34.6 °C).[14][15] This allows the reaction to be run at a higher temperature, which can be crucial for initiating the reaction with the less reactive 3-chlorophenyl halide.[15]

-

Greater Solvating Power: THF has a higher dielectric constant and is a stronger Lewis base than diethyl ether.[15][16] This allows it to better solvate and stabilize the Grignard reagent, which can lead to higher yields.[15]

-

Troubleshooting Workflow

Caption: Troubleshooting flowchart for the Grignard synthesis.

Key Experimental Parameters and Their Impact on Yield

| Parameter | Recommended Condition | Rationale | Potential Issue if Deviated |

| Magnesium Activation | Use of iodine crystal or 1,2-dibromoethane | Removes the passivating MgO layer, exposing reactive magnesium.[2][3] | Reaction fails to initiate. |

| Reaction Solvent | Anhydrous Tetrahydrofuran (THF) | Higher boiling point and better solvating power for aryl halides.[14][15] | Difficult initiation and lower yield with diethyl ether. |

| Water Content | Strictly anhydrous (<50 ppm) | Grignard reagents are strong bases and react with water.[4][5] | Quenching of the Grignard reagent, leading to significantly lower yield. |

| Aryl Halide Addition | Slow, dropwise addition | Maintains a low concentration of the aryl halide, minimizing Wurtz coupling.[12] | Increased formation of biphenyl byproduct. |

| Ketone Addition | Slow addition at 0 °C | Favors nucleophilic addition over enolization.[8] | Increased enolization, leading to recovery of starting ketone. |

| Reaction Quench | Saturated aqueous NH₄Cl (cold) | Mildly acidic quench to protonate the alkoxide without promoting side reactions.[8] | Strong acids (e.g., HCl) can cause elimination of the tertiary alcohol. |

Detailed Experimental Protocol

This protocol is a guideline and may require optimization based on your specific laboratory conditions and reagent purity.

1. Preparation of Glassware and Reagents:

-

All glassware (three-necked round-bottom flask, reflux condenser, pressure-equalizing dropping funnel) must be oven-dried at 120 °C for at least 4 hours and assembled hot under a positive pressure of an inert gas (Argon or Nitrogen).[9]

-

Magnesium turnings (1.2 equivalents) are placed in the reaction flask.

-

Anhydrous THF is used as the solvent.

-

3-chloro-1-iodobenzene (1.0 equivalent) is dissolved in anhydrous THF in the dropping funnel.

-

Cyclohexanone (1.0 equivalent) is dissolved in anhydrous THF in a separate, dry syringe or dropping funnel.

2. Grignard Reagent Formation:

-

Add a small crystal of iodine to the flask containing the magnesium turnings.[1]

-

Add a small portion (~10%) of the 3-chloro-1-iodobenzene solution to the magnesium suspension.

-

If the reaction does not start (indicated by the disappearance of the iodine color and gentle refluxing), gently warm the flask with a heat gun.

-

Once the reaction has initiated, add the remaining 3-chloro-1-iodobenzene solution dropwise at a rate that maintains a steady but controlled reflux.[6]

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear as a cloudy, grayish-brown suspension.

3. Reaction with Cyclohexanone:

-

Cool the Grignard reagent solution to 0 °C using an ice-water bath.

-

Slowly add the cyclohexanone solution dropwise to the stirred Grignard reagent over 20-30 minutes.[8] Maintain the temperature at or below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

4. Workup and Purification:

-

Cool the reaction mixture back to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by adding a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[8] Add the quenching solution dropwise until the bubbling ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether or ethyl acetate.[8]

-

Combine the organic layers and wash with brine (saturated aqueous NaCl solution).[9]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by trituration with cold petroleum ether to remove nonpolar impurities like biphenyl.[9][13]

References

-

The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024, March 16). [Link]

-

How can biphenyl be formed in a Grignard reaction, and how can it be minimized? - Brainly. (2023, June 2). [Link]

-

Grignard Reaction. (n.d.). [Link]

-

grignard reagents - Chemguide. (n.d.). [Link]

-

Grignard Reagent in THF vs in Diethyl ether - Chemistry Stack Exchange. (2019, January 25). [Link]

-

Why Grignard Reagents React With Water - Master Organic Chemistry. (2015, November 13). [Link]

-

Grignard reagent - Wikipedia. (n.d.). [Link]

-

Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. (2002, October 24). [Link]

-

Grignard reaction - Wikipedia. (n.d.). [Link]

-

Experiment 12: Grignard Synthesis of Triphenylmethanol - ResearchGate. (n.d.). [Link]

-

The Grignard Reaction. (n.d.). [Link]

-

[FREE] Give two reasons why THF is a better solvent than diethyl ether for the formation of the - Brainly. (2023, February 24). [Link]

-

Water opens the door to organolithiums and Grignard reagents: exploring and comparing the reactivity of highly polar organometallic compounds in unconventional reaction media towards the synthesis of tetrahydrofurans - PMC. (n.d.). [Link]

-

What happens when a Grignard reagent reacts with water? - Quora. (2021, December 9). [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (2011, October 14). [Link]

-

The Grignard Reaction. (n.d.). [Link]

-

-

Grignard Reaction - Web Pages. (n.d.). [Link]

-

-

Sciencemadness Discussion Board - Ether for Grignard - Powered by XMB 1.9.11. (2019, October 7). [Link]

-

How to improve the percent yield in Grignard reaction - Quora. (2019, March 19). [Link]

-

Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide - YouTube. (2020, October 28). [Link]

-

2 - Organic Syntheses Procedure. (n.d.). [Link]

-

Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit. (2021, September 9). [Link]

-

1 H. Yorimitsu The conventional preparation of aryl Grignard reagents from aryl halides and magnesium metal still remains the mo. (n.d.). [Link]

-

Grignard-reagent formation in Multi-product facilities ‒ not an easy task! - Schnyderchemsafety. (n.d.). [Link]

-

Optimization of the Grignard reagent formation - ResearchGate. (n.d.). [Link]

-

Side Reactions in a Grignard Synthesis - ResearchGate. (2025, August 6). [Link]

-

The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. (n.d.). [Link]

-

14 Formation and reaction of a Grignard reagent. (n.d.). [Link]

-

Separation and purification applications for mutagenic impurities. (2017, June 29). [Link]

- Process for the separation of the (RR,SS)-2-(dimethylamino)methyl-1-(3-methoxyphenyl) - Googleapis.com. (n.d.).

-

Grignard Reagent 4-chlorophenylmagnesium bromide - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2005, January 30). [Link]

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. Grignard reagent - Wikipedia [en.wikipedia.org]

- 3. community.wvu.edu [community.wvu.edu]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. community.wvu.edu [community.wvu.edu]

- 7. Grignard reaction - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. d.web.umkc.edu [d.web.umkc.edu]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. brainly.com [brainly.com]

Separating biphenyl impurities from 1-(3-chlorophenyl)cyclohexanol product

Ticket ID: #GRIG-402 Subject: Removal of Biphenyl Impurities from Grignard Reaction Products Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

You are likely observing a persistent impurity in your 1-(3-chlorophenyl)cyclohexanol following a Grignard reaction between (3-chlorophenyl)magnesium bromide and cyclohexanone. This impurity is biphenyl (or 3,3'-dichlorobiphenyl), formed via the oxidative homocoupling of the Grignard reagent—a pervasive side reaction known as Wurtz-type coupling.

Because both the target alcohol and the biphenyl impurity are organic solids with high boiling points, standard vacuum distillation often fails to separate them effectively (they co-distill). This guide provides three field-proven protocols to isolate your target molecule based on scale and purity requirements.

Module 1: Diagnostic & Detection

Before initiating purification, confirm the impurity profile. Biphenyl is deceptive because it often co-crystallizes with the product.

| Diagnostic Tool | Observation (Biphenyl) | Observation (Target Alcohol) |

| TLC (Hexanes) | Rf ~ 0.8 - 0.9 (Moves with solvent front) | Rf ~ 0.0 - 0.1 (Stays at baseline) |

| 1H NMR (CDCl3) | Multiplet at 7.30–7.60 ppm (aromatic overlap) | Distinct cyclohexyl protons (1.5–2.0 ppm) + aromatic signals |

| GC-MS | M+ peak at 154 m/z (Biphenyl) or 222 m/z (Dichlorobiphenyl) | M+ peak at 210 m/z (often weak due to dehydration in injector) |

| Physical | White, flaky crystals; distinct "mothball" odor | Viscous oil or waxy solid; odorless or faint chemical smell |

Module 2: Purification Protocols

Decision Matrix: Which Method to Choose?

Figure 1: Decision matrix for selecting the optimal purification strategy based on reaction scale and impurity load.

Protocol A: Flash Column Chromatography (The Gold Standard)

Best for: Small to medium scale (<10g), high purity requirements.

The Logic: Biphenyl is non-polar (lipophilic), while this compound is a tertiary alcohol with significant polarity. On silica gel, biphenyl elutes immediately with non-polar solvents, while the alcohol retains.

Step-by-Step:

-

Pack Column: Use Silica Gel 60 (230-400 mesh).

-

Equilibration: Flush the column with 100% Hexanes (or Petroleum Ether).

-

Loading: Dissolve your crude mixture in a minimum amount of CH₂Cl₂ or Toluene and load onto the column.

-

Elution Phase 1 (Biphenyl Removal): Elute with 100% Hexanes (2-3 column volumes).

-

Elution Phase 2 (Product Collection): Switch to a gradient of 5% to 15% Ethyl Acetate in Hexanes .

-